![molecular formula C13H9N3O2 B11873446 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
3-(4-Nitrophenyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-nitrophenyl substituent at the 3-position. This compound is part of a broader class of imidazopyridines, which are known for their diverse pharmacological and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-component reactions (MCRs) that are efficient and straightforward. One common method involves the reaction of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free conditions, are often emphasized in the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Imidazo[1,2-a]pyridines, including 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine, have demonstrated notable antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains such as Streptococcus pyogenes and Escherichia coli, as well as fungal pathogens like Candida albicans and Aspergillus niger . The structural diversity of imidazo[1,2-a]pyridines allows for modifications that enhance their efficacy against resistant strains.
Antiparasitic and Anti-inflammatory Properties
Research has highlighted the antiparasitic activity of imidazo[1,2-a]pyridine derivatives against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis . These compounds are being investigated as potential alternatives to standard treatments for these neglected diseases. Additionally, their anti-inflammatory properties have been evaluated, indicating a dual mechanism of action that could be beneficial in treating inflammatory diseases .
CNS Disorders Treatment
Imidazo[1,2-a]pyridines are recognized for their potential in treating central nervous system disorders. Several derivatives have been developed into marketed drugs that target conditions such as anxiety and insomnia. Notable examples include zolpidem and alpidem, which are used as sedative-hypnotics . The affinity of these compounds for specific receptors in the brain underscores their therapeutic relevance.
Toxicology Studies
Toxicological evaluations are crucial for assessing the safety of new drug candidates. Recent studies on this compound derivatives have shown minimal toxicity in preclinical models. A study involving a 14-day oral treatment revealed no significant hepatic or renal toxicity associated with these compounds . This finding supports their continued development as therapeutic agents.
Material Science Applications
Fluorescent Properties
The fluorescent characteristics of imidazo[1,2-a]pyridine derivatives make them attractive candidates for use in photochemical sensors and biomarkers . Although this compound exhibited reduced fluorescence compared to other derivatives, its unique properties still warrant exploration in sensor technology.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as anticancer or antiviral activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A core structure with diverse pharmacological activities.
Imidazo[4,5-b]pyridine: Another imidazopyridine derivative with similar biological properties.
Imidazo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness: 3-(4-Nitrophenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-nitrophenyl group enhances its potential as a pharmacologically active compound .
Biological Activity
3-(4-Nitrophenyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas including anticancer, antiviral, and antibacterial applications. The structural features and modifications of imidazo[1,2-a]pyridines play a critical role in their biological efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound indicates that the presence of the nitrophenyl group significantly enhances its biological properties. The electron-withdrawing nature of the nitro group can influence the compound's interaction with biological targets, enhancing its potency against certain diseases.
Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable anticancer properties. For instance, compounds within this class have been shown to inhibit key signaling pathways involved in cancer cell proliferation:
- Inhibition of PI3K/Akt/mTOR Pathway : A study reported that a derivative of imidazo[1,2-a]pyridine exhibited an IC50 value of 0.20 nM against PI3K and 21 nM against mTOR, indicating strong inhibitory effects on these targets which are crucial in cancer progression .
- Cell Proliferation Inhibition : Another derivative demonstrated significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 0.14 µM to 0.21 µM .
Antiviral and Antibacterial Activities
Imidazo[1,2-a]pyridines have also shown promise as antiviral and antibacterial agents:
- Antiviral Properties : Certain derivatives have been tested against respiratory syncytial virus (RSV), demonstrating selective activity with effective concentrations in the micromolar range .
- Antibacterial Activity : Compounds derived from the imidazo[1,2-a]pyridine scaffold have displayed moderate antibacterial effects against various pathogens, contributing to their therapeutic potential in treating infections .
Case Study 1: Cancer Therapeutics
In a preclinical study involving HeLa xenograft models, a modified imidazo[1,2-a]pyridine demonstrated a tumor growth inhibition rate of 37% at a dosage of 25 mg/kg. This suggests its potential as a candidate for further development in cancer therapy .
Case Study 2: Kinase Inhibitors
A library screening identified several imidazo[1,2-a]pyridine derivatives as inhibitors of disease-relevant kinases such as DYRK1A and CLK1. One compound showed a modest but significant inhibitory effect on these kinases, highlighting the scaffold's versatility in targeting multiple biological pathways .
Data Tables
Activity Type | Compound | IC50 Value | Target/Organism |
---|---|---|---|
Anticancer | Imidazo derivative | 0.20 nM | PI3K |
Anticancer | HeLa xenograft model | 25 mg/kg | Tumor growth inhibition |
Antiviral | RSV | Micromolar | Respiratory syncytial virus |
Antibacterial | Various derivatives | Moderate | Various pathogens |
Properties
Molecular Formula |
C13H9N3O2 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-(4-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)12-9-14-13-3-1-2-8-15(12)13/h1-9H |
InChI Key |
ZNTPEAGAMIBSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.